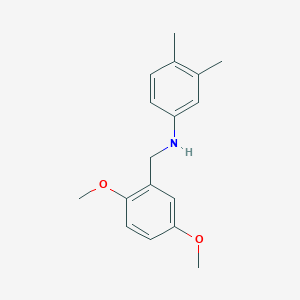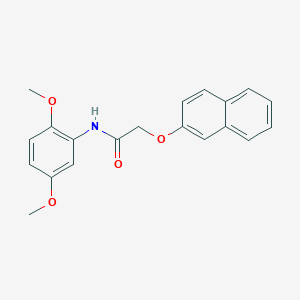![molecular formula C15H15N3O5S B5885948 N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)
N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, also known as MNPA, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide derivative that has shown potential in various applications, including as a therapeutic agent in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment. N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide binds to the active site of CAIX, inhibiting its activity and leading to a decrease in the pH of the tumor microenvironment. This, in turn, leads to a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in cancer treatment. N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their elimination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is its high selectivity for CAIX, which allows for targeted cancer treatment. N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has also been shown to have minimal toxicity in normal cells and tissues, making it a safer alternative to traditional chemotherapy. However, N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is still in the early stages of development, and more research is needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several future directions for the study of N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide. One direction is the development of N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide as a therapeutic agent for cancer treatment, either alone or in combination with other drugs. Another direction is the development of N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide as a diagnostic tool for cancer detection, as it has been shown to selectively bind to cancer cells. Additionally, further research is needed to determine the safety and efficacy of N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide in humans, including clinical trials.
Métodos De Síntesis
The synthesis of N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 4-aminobenzenesulfonamide with 4-methyl-2-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained after purification through recrystallization. The synthesis of N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast and lung cancer cell lines. N-(4-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has also been studied for its potential as a diagnostic tool for cancer detection, as it has been shown to selectively bind to cancer cells.
Propiedades
IUPAC Name |
N-[4-[(4-methyl-2-nitrophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10-3-8-15(14(9-10)18(20)21)24(22,23)17-13-6-4-12(5-7-13)16-11(2)19/h3-9,17H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSKJZCBHCMSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)


![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)


![N-[4-(benzyloxy)benzyl]-4-fluoroaniline](/img/structure/B5885960.png)
![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)